IWP L6

Description

Properties

IUPAC Name |

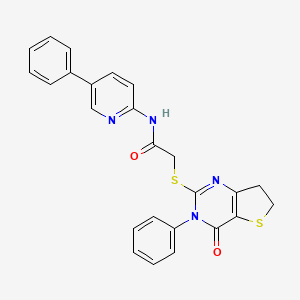

2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-phenylpyridin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N4O2S2/c30-22(28-21-12-11-18(15-26-21)17-7-3-1-4-8-17)16-33-25-27-20-13-14-32-23(20)24(31)29(25)19-9-5-2-6-10-19/h1-12,15H,13-14,16H2,(H,26,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QESQGTFWEQMCMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C1N=C(N(C2=O)C3=CC=CC=C3)SCC(=O)NC4=NC=C(C=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N4O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

IWP L6: A Technical Guide to its Mechanism of Action as a Wnt Signaling Inhibitor

For Immediate Release

This document provides an in-depth technical overview of the small molecule IWP L6, a highly potent antagonist of the Wnt signaling pathway. Tailored for researchers, scientists, and professionals in drug development, this guide details the core mechanism of action, presents key quantitative data, outlines experimental protocols, and provides visual diagrams of the molecular processes involved.

Core Mechanism of Action: Inhibition of Porcupine (PORCN)

This compound exerts its inhibitory effect on the Wnt signaling pathway by specifically targeting Porcupine (PORCN), a critical enzyme in the Wnt ligand secretion process.[1][2][3]

The Role of PORCN in Wnt Signaling: The canonical Wnt signaling pathway is initiated by the secretion of Wnt protein ligands, which then bind to Frizzled (FZD) and LRP5/6 co-receptors on the surface of target cells. However, for Wnt proteins to become mature and secretable, they must undergo a crucial post-translational modification within the endoplasmic reticulum (ER). This modification is a palmitoylation reaction, where a palmitoleoyl group is attached to a conserved serine residue on the Wnt protein. PORCN, a membrane-bound O-acyltransferase (MBOAT) residing in the ER, is the exclusive enzyme that catalyzes this lipid modification.[4][5] This lipidation is essential for Wnt proteins to be recognized by the Wntless (WLS) transport receptor, which chaperones them through the Golgi apparatus for secretion.

This compound-Mediated Inhibition: this compound is a sub-nanomolar inhibitor that directly targets and inactivates PORCN.[1] By inhibiting PORCN's acyltransferase activity, this compound effectively prevents the palmitoylation of newly synthesized Wnt proteins.[4] Without this lipid modification, Wnt ligands cannot be transported out of the ER and are ultimately retained within the cell, leading to their degradation. This results in a complete blockade of Wnt secretion from the source cell.

The downstream consequences of this upstream blockade are profound:

-

Inhibition of Receptor Activation: The absence of secreted Wnt ligands prevents the activation of FZD/LRP5/6 receptor complexes on neighboring cells.

-

Suppression of Downstream Events: This lack of receptor engagement keeps the β-catenin destruction complex (comprising Axin, APC, GSK3β, and CK1) active in the cytoplasm.

-

Blockade of Key Phosphorylation Events: this compound has been shown to block Wnt-dependent phosphorylation of key signaling intermediates, including the LRP6 co-receptor and the cytoplasmic phosphoprotein Dishevelled 2 (Dvl2).[1][4][6][7]

-

Prevention of β-catenin Accumulation: With the destruction complex active, β-catenin is continuously phosphorylated and targeted for proteasomal degradation, preventing its accumulation and translocation to the nucleus.[4] This ultimately blocks the transcription of Wnt target genes.

Quantitative Data

The potency and pharmacokinetic properties of this compound have been characterized across various assays and species.

Table 1: In Vitro Potency and Efficacy

| Parameter | Value | Assay System | Reference |

|---|---|---|---|

| EC50 | 0.5 nM | Wnt/β-catenin reporter (L-Wnt-STF cells) | [2][3][6][7] |

| Effective Conc. | ≥ 10 nM | Significant reduction of branching morphogenesis | [1] |

| Effective Conc. | ≥ 50 nM | Complete blockade of branching morphogenesis |[1][7] |

Note: EC50 (Half maximal effective concentration) is the concentration of a drug that gives a response halfway between the baseline and maximum response.

Table 2: Plasma Stability

| Species | Half-life (t1/2) | Matrix | Reference |

|---|---|---|---|

| Human | Stable (> 24 h) | Plasma | [1][3][6][7] |

| Rat | 190 min | Plasma | [1][6] |

| Mouse | 2 min | Plasma | [1][6] |

| Mouse | 26 min | Liver S9 Fractions |[1][6] |

Key Experimental Protocols

The mechanism of this compound has been elucidated through several key in vitro and in vivo experiments. Detailed methodologies for three foundational assays are provided below.

Wnt/β-catenin Reporter Assay

This assay quantitatively measures the activity of the canonical Wnt pathway by using a cell line engineered with a luciferase reporter gene under the control of a Wnt-responsive promoter (TCF/LEF binding sites).

-

Objective: To determine the EC50 of this compound by measuring its dose-dependent inhibition of Wnt signaling.

-

Cell Line: L-Wnt-STF cells, which are mouse L-cells stably expressing a Wnt3a ligand (creating autocrine signaling) and a SuperTOP-Flash (STF) luciferase reporter.

-

Methodology:

-

Cell Seeding: Seed L-Wnt-STF cells into a 384-well white opaque plate and culture for 24 hours.

-

Compound Treatment: Prepare a serial dilution of this compound in DMSO and add to the cells. Include a DMSO-only vehicle control.

-

Incubation: Incubate the cells with the compound for 24 hours.

-

Cell Lysis: Aspirate the media and add a passive lysis buffer to each well.

-

Luminescence Reading: Add a luciferase assay substrate to the lysates and immediately measure the luminescence using a plate reader.

-

Data Analysis: Normalize the luminescence values to the vehicle control. Plot the normalized values against the logarithm of the this compound concentration and fit a four-parameter logistic curve to determine the EC50 value.[4]

-

Dvl2 Phosphorylation Assay (Western Blot)

This biochemical assay assesses the status of a direct downstream event of Wnt receptor activation: the phosphorylation of Dvl2, which causes a characteristic electrophoretic mobility shift on an SDS-PAGE gel.

-

Objective: To confirm that this compound blocks Wnt-induced Dvl2 phosphorylation.

-

Cell Line: HEK293 cells or other Wnt-responsive cell lines.

-

Methodology:

-

Cell Culture & Treatment: Culture HEK293 cells to ~80% confluency. Treat cells with this compound or vehicle (DMSO) for a predetermined time (e.g., 4-24 hours). If the cell line does not have autocrine Wnt signaling, stimulate with Wnt3a-conditioned media in the presence of this compound.

-

Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 7% polyacrylamide gel to resolve the phosphorylated (shifted) and non-phosphorylated forms of Dvl2.

-

Western Blotting: Transfer the separated proteins to a PVDF membrane.

-

Immunodetection: Block the membrane (e.g., with 5% non-fat milk or BSA) and incubate with a primary antibody against Dvl2. Subsequently, incubate with an HRP-conjugated secondary antibody.

-

Visualization: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The disappearance of the upper, slower-migrating band (phosphorylated Dvl2) in this compound-treated samples indicates pathway inhibition.[1][8]

-

Embryonic Kidney Branching Morphogenesis Assay

This ex vivo organ culture assay uses a well-established Wnt-dependent developmental process—the branching of the ureteric bud in the embryonic kidney—to measure the biological activity of Wnt inhibitors.

-

Objective: To assess the functional potency of this compound in inhibiting a complex, Wnt-driven morphogenetic process.

-

Materials: Timed-pregnant mice at embryonic day 11.5 (E11.5).

-

Methodology:

-

Dissection: Sacrifice a timed-pregnant mouse and dissect the embryos. Isolate the metanephric kidneys from the E11.5 embryos under a dissection microscope.[9]

-

Organ Culture: Place the isolated kidney rudiments on a polycarbonate membrane filter supported by a metal grid at the air-media interface in a culture dish.

-

Treatment: Culture the kidneys in media containing various concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle control (DMSO).[1]

-

Incubation: Culture the explants for 48 hours at 37°C and 5% CO₂, replacing the media every 24 hours.

-

Imaging: Capture images of the kidney explants at 0 hours and 48 hours using a fluorescent stereomicroscope (if using a reporter mouse line like Hoxb7Cre;RosaTomato) or a standard stereomicroscope.[1]

-

Quantification: Quantify the extent of branching morphogenesis by counting the number of ureteric bud tips at the beginning and end of the culture period. Calculate the fold increase in bud tips for each treatment condition and compare it to the control. A significant reduction indicates inhibition of Wnt-dependent development.[1]

-

References

- 1. The Development of Highly Potent Inhibitors for Porcupine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | PORCN | Tocris Bioscience [tocris.com]

- 3. axonmedchem.com [axonmedchem.com]

- 4. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Wnt Proteins Induce Dishevelled Phosphorylation via an LRP5/6- Independent Mechanism, Irrespective of Their Ability To Stabilize β-Catenin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dissection and Culture of Mouse Embryonic Kidney - PMC [pmc.ncbi.nlm.nih.gov]

IWP L6: A Potent and Selective Inhibitor of Wnt Signaling Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Wnt signaling pathway plays a pivotal role in embryonic development, tissue homeostasis, and regeneration. Its aberrant activation is a hallmark of various diseases, including cancer. Consequently, the development of specific inhibitors of this pathway is of significant therapeutic interest. This technical guide provides a comprehensive overview of IWP L6, a potent and selective small molecule inhibitor of the Wnt signaling pathway. We delve into its mechanism of action, present key quantitative data on its efficacy and stability, provide detailed protocols for essential experiments, and visualize the underlying biological processes and experimental workflows.

Introduction to Wnt Signaling and this compound

The Wnt family of secreted glycoproteins initiates a cascade of intracellular events that are broadly categorized into the canonical (β-catenin-dependent) and non-canonical (β-catenin-independent) pathways. The secretion of Wnt ligands is a critical regulatory step, requiring post-translational modification by the enzyme Porcupine (PORCN), a membrane-bound O-acyltransferase.[1][2] PORCN catalyzes the palmitoylation of Wnt proteins, a lipid modification essential for their transport out of the endoplasmic reticulum, subsequent secretion, and binding to Frizzled receptors on target cells.[3][4]

This compound is a highly potent small molecule inhibitor that targets PORCN.[5][6][7][8] By inhibiting PORCN, this compound effectively blocks the palmitoylation and subsequent secretion of all Wnt ligands, thereby providing a powerful tool to globally suppress Wnt signaling.[1][9] This broad-spectrum inhibition makes this compound an invaluable chemical probe for studying Wnt-dependent processes and a promising starting point for the development of therapeutics targeting Wnt-driven diseases.

Mechanism of Action of this compound

This compound exerts its inhibitory effect by directly targeting the enzymatic activity of PORCN. This inhibition prevents the transfer of a palmitoleoyl group from palmitoleoyl-CoA to a conserved serine residue on Wnt proteins.[3] Without this essential lipid modification, Wnt ligands are retained within the endoplasmic reticulum and are not secreted from the cell, leading to a shutdown of both autocrine and paracrine Wnt signaling.[10][11]

A direct downstream consequence of this compound treatment is the suppression of β-catenin-dependent signaling. In the absence of secreted Wnt ligands, the "destruction complex" (comprising Axin, APC, GSK3β, and CK1α) remains active, leading to the phosphorylation and subsequent proteasomal degradation of β-catenin.[12][13] This prevents the accumulation of β-catenin in the cytoplasm and its translocation to the nucleus, thereby inhibiting the transcription of Wnt target genes.[14] A measurable cellular effect of this pathway inhibition is the suppression of the phosphorylation of Dishevelled 2 (Dvl2), a key cytoplasmic component of the Wnt pathway.[5][7]

Quantitative Data

The efficacy and stability of this compound have been characterized in various in vitro and in vivo models. The following tables summarize the key quantitative data.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Line/System | Reference |

| EC50 | 0.5 nM | Mouse L-cells (Wnt reporter) | [5][7][8] |

| IC50 | 0.5 nM | Porcupine Inhibition | [6] |

| Effective Concentration (Branching Morphogenesis) | 10 nM (significant reduction) | Cultured mouse embryonic kidneys | [6] |

| Effective Concentration (Branching Morphogenesis) | 50 nM (complete block) | Cultured mouse embryonic kidneys | [7] |

Table 2: In Vivo Activity of this compound

| Assay | Species | Effect | Reference |

| Tailfin Regeneration | Zebrafish | Potent inhibition | [6][8][15] |

| Posterior Axis Formation | Zebrafish | Inhibition at low micromolar concentrations | [6][7][8][15] |

Table 3: Plasma Stability of this compound

| Species | Half-life (t½) | Notes | Reference |

| Human | > 24 hours | Stable | [5][7] |

| Rat | 190 minutes | Rapidly metabolized | [5][7] |

| Mouse | 2 minutes | Rapidly metabolized | [5][7] |

| Murine Liver S9 Fractions | 26 minutes | Metabolized | [5][7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Wnt Reporter Assay

This assay quantitatively measures the activity of the canonical Wnt/β-catenin signaling pathway.

Materials:

-

HEK293T cells (or other suitable cell line)

-

SuperTOPFlash reporter plasmid (contains TCF/LEF binding sites upstream of a luciferase reporter gene)

-

Renilla luciferase plasmid (for normalization)

-

Lipofectamine 2000 or other transfection reagent

-

Wnt3a conditioned medium or recombinant Wnt3a

-

This compound

-

Dual-Luciferase Reporter Assay System

-

96-well plates

-

Luminometer

Protocol:

-

Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Co-transfect the cells with the SuperTOPFlash reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

24 hours post-transfection, replace the medium with fresh medium containing varying concentrations of this compound or DMSO as a vehicle control.

-

After a 1-hour pre-incubation with the inhibitor, add Wnt3a conditioned medium or recombinant Wnt3a to stimulate the Wnt pathway.

-

Incubate the cells for an additional 16-24 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

-

Plot the normalized luciferase activity against the concentration of this compound to determine the EC50 value.

References

- 1. researchgate.net [researchgate.net]

- 2. google.com [google.com]

- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 4. researchgate.net [researchgate.net]

- 5. Functional Consequences of Wnt-induced Dishevelled 2 Phosphorylation in Canonical and Noncanonical Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. caymanchem.com [caymanchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Sequential Activation and Inactivation of Dishevelled in the Wnt/β-Catenin Pathway by Casein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chemokine GPCR Signaling Inhibits β-Catenin during Zebrafish Axis Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Development of Highly Potent Inhibitors for Porcupine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mouse kidney development - StemBook - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Determining phosphorylation status of a protein by transfection - SDS-PAGE and Western Blotting [protocol-online.org]

- 14. Video: Dissection and Culture of Mouse Embryonic Kidney [jove.com]

- 15. Dvl2 Antibody | Cell Signaling Technology [cellsignal.com]

IWP L6: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of IWP L6, a potent inhibitor of the Wnt signaling pathway. This document includes detailed experimental protocols and data presented in a clear, accessible format to support researchers in their exploration of this compound.

Core Chemical and Physical Properties

This compound, with the chemical name 2-(4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-ylthio)-N-(5-phenylpyridin-2-yl)acetamide, is a small molecule that acts as a highly specific and potent inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase crucial for the secretion and activity of Wnt ligands.[1]

| Property | Value | Reference |

| Molecular Formula | C25H20N4O2S2 | [1][2] |

| Molecular Weight | 472.58 g/mol | [1][2] |

| CAS Number | 1427782-89-5 | [2][3] |

| Appearance | White solid | [4] |

| Purity | ≥98% (HPLC) | [5] |

| EC50 for PORCN | 0.5 nM | [2][3][5][6] |

| Solubility | Soluble in DMSO (up to 100 mM) | [5] |

| Insoluble in water and ethanol | [2] | |

| Storage | Store at +4°C | [5] |

Mechanism of Action: Inhibition of Wnt Signaling

This compound exerts its biological effects by targeting Porcupine (PORCN), an enzyme residing in the endoplasmic reticulum. PORCN is responsible for the palmitoylation of Wnt ligands, a critical post-translational modification necessary for their secretion from the cell and subsequent binding to Frizzled receptors on target cells.[7][8] By inhibiting PORCN, this compound effectively blocks the entire canonical Wnt signaling cascade, preventing the downstream accumulation of β-catenin and the transcription of Wnt target genes.[8] This mechanism makes this compound a powerful tool for studying Wnt-dependent processes in development and disease.

Figure 1: Mechanism of this compound-mediated inhibition of the canonical Wnt signaling pathway.

Experimental Protocols

The following are detailed protocols for key experiments involving this compound.

Synthesis of this compound

This protocol is adapted from the supplementary information of Wang et al., 2013.[4]

Workflow:

Figure 2: Workflow for the chemical synthesis of this compound.

Methodology:

-

To a solution of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in methanol, add methyl thioglycolate and acrylonitrile at 0°C.

-

Stir the solution at 0°C for 5 hours, then increase the temperature to 80°C and stir overnight.

-

After cooling to room temperature, evaporate the solvent under reduced pressure.

-

Quench the reaction with a saturated solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

The combined organic layers are then washed, dried, and concentrated.

-

Purify the crude product by silica gel column chromatography to yield this compound as a white solid.

In Vitro Inhibition of Wnt Signaling in Cell Culture

This protocol describes a general method to assess the inhibitory effect of this compound on Wnt signaling in a cell-based assay.

Workflow:

Figure 3: General workflow for an in vitro Wnt inhibition assay using this compound.

Methodology:

-

Cell Plating: Seed cells (e.g., HEK293T cells transfected with a Wnt-responsive reporter plasmid like TOP-Flash) in a 96-well plate at an appropriate density.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 1 µM).

-

Treatment: If the cell line does not have autocrine Wnt signaling, add a source of Wnt ligand (e.g., Wnt3a conditioned media). Add the this compound dilutions to the appropriate wells. Include a DMSO-only control.

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for 24-48 hours.

-

Assay:

-

Data Analysis: Normalize the reporter activity to a control (e.g., Renilla luciferase) and plot the dose-response curve to calculate the IC50 value. For Western blots, quantify band intensities relative to a loading control.

Western Blot Analysis of Dvl2 Phosphorylation

This protocol outlines the steps for detecting changes in the phosphorylation status of Dishevelled 2 (Dvl2) following this compound treatment.

Methodology:

-

Cell Treatment and Lysis: Treat cells as described in the in vitro inhibition assay. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated Dvl2 overnight at 4°C. Also, probe a separate blot or strip the same blot and re-probe with an antibody for total Dvl2 and a loading control (e.g., GAPDH or β-actin).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Zebrafish Posterior Axis Formation Assay

This in vivo assay assesses the effect of this compound on a Wnt-dependent developmental process in zebrafish embryos.[2][4]

Methodology:

-

Embryo Collection: Collect freshly fertilized zebrafish embryos.

-

Compound Treatment: At the appropriate developmental stage (e.g., 4-8 cell stage), place the embryos in multi-well plates containing embryo medium with varying concentrations of this compound (e.g., 1 µM to 10 µM) or DMSO as a control.

-

Incubation: Incubate the embryos at 28.5°C for the desired period (e.g., up to 24-48 hours post-fertilization).

-

Phenotypic Analysis: Observe the embryos under a stereomicroscope for defects in posterior axis formation, such as a truncated or curved tail.

-

Quantification: Score the embryos based on the severity of the phenotype.

Mouse Embryonic Kidney Branching Morphogenesis Assay

This ex vivo assay evaluates the impact of this compound on the Wnt-mediated development of the kidney.[2][4]

Methodology:

-

Kidney Dissection: Dissect embryonic kidneys from E11.5-E12.5 mouse embryos.

-

Ex Vivo Culture: Place the dissected kidneys on a filter membrane supported by a metal grid in a culture dish containing culture medium supplemented with varying concentrations of this compound (e.g., 10 nM to 1 µM) or DMSO.

-

Incubation: Culture the kidneys for 48-72 hours at 37°C in a CO2 incubator.

-

Imaging and Analysis: Image the kidneys at regular intervals using a microscope. Count the number of ureteric bud branches to quantify the extent of branching morphogenesis.

Conclusion

This compound is a highly potent and specific inhibitor of PORCN, making it an invaluable tool for investigating the roles of Wnt signaling in various biological contexts. The data and protocols provided in this guide are intended to facilitate the effective use of this compound in research and drug development endeavors. As with any potent biological modulator, careful dose-response studies and appropriate controls are essential for interpreting experimental results accurately.

References

- 1. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Development of Highly Potent Inhibitors for Porcupine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. A protocol for rapid western-blot: shorten the time to 1-3 hours [protocols.io]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. Modulating the wnt signaling pathway with small molecules - PMC [pmc.ncbi.nlm.nih.gov]

IWP L6 in Developmental Biology Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

IWP L6 is a highly potent and specific small molecule inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase essential for the palmitoylation and subsequent secretion of all Wnt ligands. With a half-maximal effective concentration (EC50) in the sub-nanomolar range, this compound provides a powerful tool for dissecting the role of Wnt signaling in a multitude of developmental processes. This technical guide provides an in-depth overview of this compound, including its mechanism of action, and detailed protocols for its application in key developmental biology research areas such as directed differentiation of pluripotent stem cells and organoid culture.

Core Concepts: Mechanism of Action

This compound exerts its inhibitory effect on the Wnt signaling pathway by targeting Porcupine (PORCN), an enzyme residing in the endoplasmic reticulum. PORCN catalyzes the addition of a palmitoyl group to a conserved serine residue on Wnt proteins, a critical post-translational modification for their secretion and biological activity. By inhibiting PORCN, this compound effectively traps Wnt ligands within the cell, preventing their interaction with Frizzled receptors on target cells and thereby blocking both canonical and non-canonical Wnt signaling cascades.[1][2][3][4] This blockade of Wnt secretion leads to the stabilization of the β-catenin destruction complex, subsequent degradation of β-catenin, and downregulation of Wnt target gene expression.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for this compound in various experimental contexts.

Table 1: In Vitro Efficacy and Properties of this compound

| Parameter | Value | Cell Line/System | Reference |

| EC50 | 0.5 nM | L-cells (mouse fibroblasts) | [1][2][3] |

| Target | Porcupine (PORCN) | N/A | [1][2][3] |

| Downstream Effect | Inhibition of Dvl2 phosphorylation | HEK293 cells | [1] |

| Solubility | Soluble in DMSO | N/A | [1] |

Table 2: In Vivo and Ex Vivo Efficacy of this compound

| Application | Effective Concentration | Model System | Observed Effect | Reference |

| Branching Morphogenesis | 10 nM (significant reduction) | Cultured mouse embryonic kidneys | Inhibition of ureteric bud branching | [1] |

| Branching Morphogenesis | 50 nM (complete block) | Cultured mouse embryonic kidneys | Complete inhibition of Wnt signaling | [1] |

| Posterior Axis Formation | Low micromolar | Zebrafish embryos | Inhibition of posterior axis development | [1] |

| Tailfin Regeneration | Not specified, but potent | Zebrafish | Blocks tailfin regeneration | [1] |

Table 3: Pharmacokinetic Properties of this compound

| Species | Stability in Plasma | Half-life (t½) | Reference |

| Human | Stable over 24 hours | N/A | [2][5] |

| Rat | Rapidly metabolized | 190 min | [2][5] |

| Mouse | Rapidly metabolized | 2 min | [2][5] |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder (MW: 472.58 g/mol )

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

To prepare a 10 mM stock solution, dissolve 4.73 mg of this compound in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution. Gentle warming may be required.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5]

Directed Differentiation of Human Pluripotent Stem Cells (hPSCs) into Cardiomyocytes

This protocol is adapted from established methods for cardiac differentiation via Wnt pathway modulation.

Materials:

-

hPSCs cultured on Matrigel-coated plates

-

RPMI 1640 medium

-

B27 supplement (minus insulin)

-

CHIR99021 (GSK3 inhibitor)

-

This compound

-

Sterile tissue culture plates

Procedure:

Day 0: Mesoderm Induction

-

When hPSCs reach 80-90% confluency, replace the maintenance medium with RPMI/B27 (minus insulin) containing a GSK3 inhibitor (e.g., 6-12 µM CHIR99021).

Day 2: Wnt Inhibition and Cardiac Specification

-

Exactly 48 hours after CHIR99021 addition, aspirate the medium.

-

Add fresh RPMI/B27 (minus insulin) containing this compound. The optimal concentration of this compound should be determined empirically, but a starting range of 1-5 µM is recommended based on protocols using similar IWP inhibitors.

Day 4 onwards: Cardiomyocyte Maturation

-

Aspirate the this compound-containing medium.

-

Culture the cells in RPMI/B27 (minus insulin) for 2 days.

-

From day 6 onwards, change the medium every 2-3 days with RPMI/B27 (with insulin).

-

Beating cardiomyocytes can typically be observed between days 8 and 12.

Inhibition of Branching Morphogenesis in Mouse Embryonic Kidney Organ Culture

This protocol describes the ex vivo culture of embryonic mouse kidneys to assess the effect of this compound on ureteric bud branching.

Materials:

-

Time-mated pregnant mice (E11.5)

-

DMEM/F12 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

This compound

-

0.4 µm polycarbonate filters

-

6-well tissue culture plates

-

Dissection microscope and tools

Procedure:

-

Dissect E11.5 mouse embryos and isolate the embryonic kidneys.

-

Place a polycarbonate filter on the insert of a 6-well plate.

-

Place the isolated kidneys on top of the filter.

-

Prepare the culture medium: DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Add the culture medium to the well, ensuring the medium reaches the bottom of the filter but does not submerge the kidney explant (air-liquid interface culture).

-

Add this compound to the culture medium at final concentrations ranging from 1 nM to 1 µM. A DMSO control should be included.

-

Culture the kidneys for 48-72 hours at 37°C and 5% CO2.

-

Replace the medium with fresh this compound-containing medium every 24 hours.[6]

-

Monitor and quantify branching morphogenesis daily using a fluorescence stereomicroscope if using a reporter mouse line (e.g., Hoxb7-GFP) or by whole-mount immunofluorescence for the ureteric bud marker (e.g., pan-Cytokeratin).

Applications in Developmental Biology

-

Stem Cell Differentiation: this compound is instrumental in directing the fate of pluripotent stem cells. By transiently inhibiting Wnt signaling, researchers can promote differentiation towards specific lineages, such as cardiomyocytes and pancreatic endoderm.[7][8]

-

Organoid Formation and Patterning: In the context of organoid development, precise temporal control of Wnt signaling is crucial. This compound can be used to modulate this pathway to guide the self-organization and patterning of complex 3D structures that mimic in vivo organs.

-

Embryonic Development Studies: The potent and specific nature of this compound allows for the investigation of the role of Wnt signaling in various developmental processes in model organisms like zebrafish and mice. Its application has been demonstrated in studies of axis formation and organogenesis.[1]

-

Cancer Research: Aberrant Wnt signaling is a hallmark of many cancers. This compound serves as a valuable tool to probe the consequences of Wnt pathway inhibition in cancer stem cells and tumor growth.

Conclusion

This compound is a powerful and specific inhibitor of Wnt signaling, offering researchers a valuable tool to investigate a wide array of developmental processes. Its high potency allows for its use at low concentrations, minimizing potential off-target effects. The detailed protocols provided in this guide serve as a starting point for the successful application of this compound in developmental biology research, from fundamental studies of embryogenesis to the development of novel therapeutic strategies in regenerative medicine and oncology. As with any small molecule inhibitor, it is recommended to perform dose-response experiments to determine the optimal concentration for each specific application and cell type.

References

- 1. This compound | PORCN | Tocris Bioscience [tocris.com]

- 2. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]

- 3. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]

- 4. adooq.com [adooq.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The Development of Highly Potent Inhibitors for Porcupine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. TGF-β modulates cell fate in human ES cell-derived foregut endoderm by inhibiting Wnt and BMP signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Gatekeeper of Wnt Secretion: An In-Depth Technical Guide to the Role of Porcupine (PORCN)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Wnt signaling pathway is a cornerstone of developmental biology and tissue homeostasis, with its dysregulation being a key driver in numerous pathologies, including cancer. Central to the activation of this cascade is the secretion of Wnt ligands, a process critically dependent on the post-translational modification of these proteins. This technical guide provides a comprehensive examination of Porcupine (PORCN), a multi-pass transmembrane protein residing in the endoplasmic reticulum that functions as a pivotal O-acyltransferase. PORCN catalyzes the essential palmitoleoylation of Wnt proteins, a lipid modification that is indispensable for their subsequent interaction with the cargo receptor Wntless (WLS), and ultimately, their secretion and biological activity. This document details the molecular mechanisms of PORCN-mediated Wnt acylation, presents quantitative data on its enzymatic activity and expression, and provides detailed protocols for key experimental assays. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams to facilitate a deeper understanding of PORCN's central role in Wnt signaling, highlighting its significance as a therapeutic target in Wnt-driven diseases.

Introduction: The Wnt Signaling Pathway and the Critical Role of Secretion

The Wnt family of secreted glycoproteins orchestrates a complex and evolutionarily conserved signaling network that governs fundamental cellular processes, including proliferation, differentiation, migration, and polarity.[1] The canonical Wnt/β-catenin pathway is the most extensively studied branch, where the binding of a Wnt ligand to its Frizzled (FZD) receptor and LRP5/6 co-receptor complex initiates a cascade that leads to the stabilization and nuclear translocation of β-catenin, culminating in the transcription of Wnt target genes. Dysregulation of this pathway is a hallmark of numerous cancers and other diseases.

The secretion of Wnt proteins from producing cells is a tightly regulated and indispensable step for the activation of Wnt signaling in target cells. A key event in this process is the post-translational lipid modification of Wnt proteins within the endoplasmic reticulum (ER). This modification is catalyzed by the enzyme Porcupine (PORCN).

PORCN: A Dedicated O-Acyltransferase for Wnt Proteins

PORCN is a member of the membrane-bound O-acyltransferase (MBOAT) family of enzymes.[2] It is a multi-pass integral membrane protein that resides in the ER.[3] The primary and essential function of PORCN is to catalyze the transfer of a palmitoleoyl group from palmitoleoyl-CoA to a highly conserved serine residue on Wnt proteins.[4] This monounsaturated fatty acid modification, known as palmitoleoylation, is an absolute requirement for the bioactivity and secretion of all known vertebrate Wnts.[2]

Mechanism of PORCN-Mediated Palmitoleoylation

The catalytic cycle of PORCN involves the recognition of both the Wnt protein substrate and the lipid donor, palmitoleoyl-CoA. Structural and biochemical studies have revealed key insights into this process:

-

Wnt Recognition: PORCN recognizes a conserved motif within the Wnt protein, specifically a hairpin loop structure containing the serine residue targeted for acylation.[1] The structural integrity of this loop is crucial for substrate recognition.

-

Lipid Substrate Specificity: PORCN exhibits a strong preference for palmitoleoyl-CoA, a 16-carbon monounsaturated fatty acid.[4] This specificity is conferred by a hydrophobic tunnel within the transmembrane domain of PORCN that accommodates the acyl chain of the lipid.

-

Catalytic Activity: The transfer of the palmitoleoyl group is facilitated by a conserved catalytic histidine residue within the active site of PORCN.[5]

The palmitoleoylation of Wnt by PORCN is a critical checkpoint. Without this lipid modification, Wnt proteins are retained within the ER and are unable to be secreted, effectively shutting down Wnt signaling.[6]

The Wnt Secretion Pathway: A Stepwise Process

The journey of a Wnt protein from its synthesis to its release from the cell is a multi-step process orchestrated by a series of molecular interactions.

-

Synthesis and Translocation: Wnt proteins are synthesized on ribosomes and translocated into the lumen of the ER.

-

Palmitoleoylation by PORCN: Within the ER, PORCN recognizes and binds to the newly synthesized Wnt protein. It then catalyzes the transfer of a palmitoleoyl group from palmitoleoyl-CoA to a specific serine residue on the Wnt protein.

-

Binding to WLS: The palmitoleoylated Wnt protein is now competent to bind to its cargo receptor, Wntless (WLS), another multi-pass transmembrane protein that cycles between the ER, Golgi, and the plasma membrane.[2]

-

Trafficking to the Golgi: The Wnt-WLS complex is then transported from the ER to the Golgi apparatus.

-

Secretion: From the Golgi, the Wnt-WLS complex is trafficked to the plasma membrane, where the Wnt ligand is released into the extracellular space. WLS is then recycled back to the Golgi and ER to transport more Wnt proteins.

Quantitative Data on PORCN Function

The enzymatic activity of PORCN and its inhibition by small molecules have been quantified in various studies. This data is crucial for understanding its biochemical properties and for the development of targeted therapeutics.

Table 1: Enzymatic Kinetics of Human PORCN

| Parameter | Value | Substrate | Reference |

| Km | 14.29 µM | Palmitoleoyl-CoA | [1] |

| Vmax | Data not consistently reported | - | - |

Table 2: Inhibition of PORCN Activity by Small Molecules

| Inhibitor | IC50 | Assay | Reference |

| LGK974 | 0.4 nM | Wnt/β-catenin reporter assay | [7] |

| Wnt-C59 | ~1 nM | Wnt/β-catenin reporter assay | |

| ETC-159 | <1 nM | Wnt/β-catenin reporter assay | |

| IWP-2 | 27 nM | Wnt/β-catenin reporter assay |

Table 3: Relative Abundance of PORCN Protein in Selected Cancer Cell Lines

Quantitative proteomics data provides insights into the expression levels of PORCN across different cancer types. The following table presents a selection of cell lines and the relative abundance of PORCN protein.

| Cell Line | Cancer Type | PORCN Abundance (ppm) | Data Source |

| NCI-H23 | Lung Adenocarcinoma | 0.12 | PaxDb |

| A549 | Lung Carcinoma | 0.11 | PaxDb |

| MCF7 | Breast Adenocarcinoma | 0.15 | PaxDb |

| MDA-MB-231 | Breast Adenocarcinoma | 0.10 | PaxDb |

| HT-29 | Colon Adenocarcinoma | 0.14 | PaxDb |

| HCT116 | Colon Carcinoma | 0.13 | PaxDb |

| PANC-1 | Pancreatic Carcinoma | 0.11 | PaxDb |

| HepG2 | Hepatocellular Carcinoma | 0.16 | PaxDb |

Note: Abundance is reported in parts per million (ppm) of the total proteome as curated in the PaxDb database.

Experimental Protocols

A variety of in vitro and cell-based assays are utilized to study the function of PORCN and its role in Wnt secretion. Detailed methodologies for key experiments are provided below.

In Vitro Wnt Palmitoleoylation Assay

This assay directly measures the enzymatic activity of purified PORCN.

Materials:

-

Purified human PORCN enzyme

-

Synthetic Wnt peptide substrate containing the conserved serine acylation site

-

Palmitoleoyl-CoA

-

Reaction buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 4 mM Decyl Maltoside, 100 µg/mL POPS)[1]

-

Detection reagents (e.g., CPM for fluorescence-based assay, or reagents for HPLC/mass spectrometry)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, a defined concentration of the Wnt peptide substrate (e.g., 50 µM), and varying concentrations of palmitoleoyl-CoA (for kinetic analysis).[1]

-

Enzyme Addition: Initiate the reaction by adding the purified PORCN enzyme (e.g., 1 µM final concentration) to the reaction mixture.[1]

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).[1]

-

Detection of Acylation:

-

Fluorescence-based Assay: Stop the reaction and add CPM (7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin). The release of free Coenzyme A from the reaction reacts with CPM to produce a fluorescent signal that can be measured.[1]

-

HPLC/Mass Spectrometry: Terminate the reaction (e.g., by adding acetonitrile) and analyze the products by High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry to separate and quantify the acylated peptide.[2]

-

Wnt Secretion Assay (ELISA-based)

This cell-based assay quantifies the amount of Wnt protein secreted into the cell culture medium.

Materials:

-

Wnt-producing cell line (e.g., L-Wnt3a cells)

-

Cell culture reagents

-

PORCN inhibitor (optional)

-

Wnt ELISA kit (containing capture antibody, detection antibody, standards, buffers, and substrate)

Procedure:

-

Cell Culture: Plate Wnt-producing cells and culture them to the desired confluency. If testing an inhibitor, treat the cells with the compound at various concentrations.

-

Conditioned Medium Collection: After a defined incubation period (e.g., 24-48 hours), collect the cell culture supernatant (conditioned medium).

-

ELISA Plate Preparation: Coat a 96-well ELISA plate with a Wnt-specific capture antibody overnight at 4°C. Wash the plate to remove unbound antibody.

-

Sample Incubation: Add the collected conditioned medium and Wnt protein standards to the wells and incubate for 2 hours at room temperature. Wash the plate.

-

Detection Antibody Incubation: Add a biotinylated Wnt-specific detection antibody to each well and incubate for 1 hour at room temperature. Wash the plate.

-

Enzyme Conjugate Incubation: Add streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature. Wash the plate.

-

Substrate Reaction and Measurement: Add TMB substrate to each well and incubate in the dark until a color develops. Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Generate a standard curve from the absorbance values of the Wnt standards and use it to determine the concentration of secreted Wnt in the conditioned medium samples.

Click Chemistry-based Wnt Palmitoylation Assay

This method allows for the direct detection of palmitoylated Wnt proteins in cells.

Materials:

-

Cells expressing the Wnt protein of interest

-

Alkyne-tagged palmitic acid analog (e.g., 17-octadecynoic acid)

-

Cell lysis buffer

-

Click chemistry reaction components (azide-biotin or azide-fluorophore, copper(I) catalyst, ligand)

-

Streptavidin beads (for pulldown) or fluorescence microscopy setup

Procedure:

-

Metabolic Labeling: Culture cells in the presence of an alkyne-tagged palmitic acid analog for a defined period (e.g., 4-6 hours). The cells will incorporate this analog into newly synthesized palmitoylated proteins, including Wnt.

-

Cell Lysis: Harvest and lyse the cells to obtain a total protein lysate.

-

Click Reaction: Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction by adding an azide-functionalized reporter tag (e.g., azide-biotin for pulldown and western blotting, or an azide-fluorophore for imaging) to the cell lysate. This will covalently link the reporter tag to the alkyne-modified Wnt proteins.

-

Detection:

-

Western Blotting: If using azide-biotin, the biotinylated Wnt proteins can be enriched using streptavidin beads, followed by separation by SDS-PAGE and detection by western blotting with a Wnt-specific antibody.

-

Fluorescence Microscopy: If using an azide-fluorophore, the fluorescently labeled Wnt proteins can be visualized directly within the cells using fluorescence microscopy to determine their subcellular localization.

-

PORCN in Disease and as a Therapeutic Target

Given its indispensable role in Wnt secretion, it is not surprising that dysregulation of PORCN function is associated with human disease.

-

Focal Dermal Hypoplasia (FDH): Loss-of-function mutations in the PORCN gene cause this rare X-linked dominant genetic disorder, which is characterized by developmental abnormalities in the skin, limbs, and other organs. This highlights the critical role of Wnt signaling in embryonic development.[3]

-

Cancer: Aberrant Wnt signaling is a well-established driver of various cancers. In many of these cancers, tumor growth is dependent on the autocrine or paracrine secretion of Wnt ligands. This has positioned PORCN as a highly attractive therapeutic target.

Inhibition of PORCN represents a promising strategy to block the activity of all Wnt ligands simultaneously, thereby overcoming the redundancy of the 19 different Wnt proteins. Several small molecule inhibitors of PORCN, such as LGK974 and Wnt-C59, have been developed and are in various stages of preclinical and clinical development for the treatment of Wnt-driven cancers.[7] These inhibitors have demonstrated efficacy in blocking tumor growth in preclinical models.

Conclusion

PORCN stands as a critical gatekeeper in the Wnt signaling pathway, with its O-acyltransferase activity being the essential initiating step for Wnt protein secretion. The palmitoleoylation of Wnt ligands by PORCN is a highly specific and regulated process that is fundamental for their subsequent interaction with the transport machinery and for their ultimate biological function. The wealth of biochemical and cell biological data, coupled with the development of potent small molecule inhibitors, has solidified PORCN's position as a key therapeutic target for a range of Wnt-dependent diseases, most notably cancer. A thorough understanding of the molecular mechanisms governing PORCN function, as detailed in this guide, is paramount for the continued development of novel and effective therapeutic strategies aimed at modulating the Wnt signaling pathway.

References

- 1. Quantitative Mass Spectrometric Profiling of Cancer-cell Proteomes Derived From Liquid and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pan-cancer proteomic map of 949 human cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PORCN Moonlights in a Wnt-Independent Pathway That Regulates Cancer Cell Proliferation | PLOS One [journals.plos.org]

- 4. In vitro reconstitution of Wnt acylation reveals structural determinants of substrate recognition by the acyltransferase human Porcupine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. assaybiotechnology.com [assaybiotechnology.com]

- 7. pax-db.org [pax-db.org]

A Technical Guide to IWP L6: EC50 and Potency Determination

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of IWP L6, a potent inhibitor of the Wnt signaling pathway. The document details its mechanism of action, potency (EC50), and the experimental protocols for its determination, targeting researchers, scientists, and professionals in the field of drug development.

Executive Summary

This compound is a highly selective and potent small-molecule inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase essential for the palmitoylation and subsequent secretion of Wnt ligands. By inhibiting PORCN, this compound effectively blocks the Wnt signaling pathway, which plays a crucial role in embryonic development, tissue homeostasis, and various diseases, including cancer. The half-maximal effective concentration (EC50) of this compound has been consistently determined to be approximately 0.5 nM, highlighting its significant potency. This guide outlines the key experimental methodologies used to ascertain the potency of this compound, providing detailed protocols and data presentation formats.

Data Presentation: Quantitative Analysis of this compound Potency

The potency of this compound is summarized in the table below, with data compiled from various in vitro and in vivo studies.

| Parameter | Value | Assay System | Key Observations |

| EC50 | 0.5 nM | In vitro Wnt signaling reporter assay | Highly potent inhibition of Wnt signaling.[1][2][3][4][5][6] |

| Inhibition | >95% at 10 nM | Dvl2 Phosphorylation Assay (HEK293 cells) | Effective suppression of a key downstream Wnt signaling event.[7] |

| Effective Dose | 10 nM | Mouse Embryonic Kidney Branching Morphogenesis | Significant reduction in branching morphogenesis.[7] |

| Effective Dose | Low µM range | Zebrafish Posterior Axis Formation Assay | Inhibition of a Wnt-dependent developmental process in vivo.[7] |

| Plasma Stability | Stable (>24h) | Human Plasma | High stability in human plasma.[1][7] |

| Plasma Stability | t1/2 = 2 min | Murine Plasma | Rapid metabolism in mouse plasma.[1][7] |

| Plasma Stability | t1/2 = 190 min | Rat Plasma | Moderate stability in rat plasma.[1][7] |

Signaling Pathway and Mechanism of Action

This compound targets PORCN, a critical enzyme in the Wnt signaling cascade. The following diagram illustrates the canonical Wnt signaling pathway and the point of inhibition by this compound.

Experimental Protocols

Detailed methodologies for key experiments to determine the EC50 and potency of this compound are provided below.

Wnt/β-catenin Reporter Assay (Luciferase-based)

This in vitro assay is a standard method for quantifying the activity of the canonical Wnt signaling pathway.

Principle: HEK293 cells are co-transfected with a TCF/LEF-responsive luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization). Activation of the Wnt pathway leads to the expression of firefly luciferase. This compound will inhibit Wnt-ligand-induced luciferase expression in a dose-dependent manner.

Methodology:

-

Cell Culture and Transfection:

-

Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.

-

Seed cells in a 96-well plate at a density of 3 x 10^4 cells per well.

-

After 24 hours, transfect cells with a TCF/LEF luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

-

-

Compound Treatment:

-

24 hours post-transfection, replace the medium with fresh medium containing varying concentrations of this compound (e.g., 0.01 nM to 1 µM) or vehicle control (DMSO).

-

Incubate for 1 hour, then stimulate the cells with Wnt3a conditioned media or purified Wnt3a protein (e.g., 100 ng/mL).

-

-

Luciferase Assay:

-

After 16-24 hours of stimulation, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Plot the normalized luciferase activity against the logarithm of the this compound concentration.

-

Calculate the EC50 value by fitting the data to a four-parameter logistic curve.

-

Dvl2 Phosphorylation Assay

This biochemical assay assesses the phosphorylation status of Dishevelled 2 (Dvl2), a key downstream effector of Wnt signaling.

Principle: Activation of the Wnt pathway induces the phosphorylation of Dvl2, resulting in a characteristic electrophoretic mobility shift on an SDS-PAGE gel. This compound will inhibit this Wnt-induced phosphorylation.

Methodology:

-

Cell Culture and Treatment:

-

Culture HEK293 cells in 6-well plates until they reach 80-90% confluency.

-

Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.

-

Stimulate the cells with Wnt3a conditioned medium for 1-3 hours.

-

-

Protein Extraction and Quantification:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

Western Blotting:

-

Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with a primary antibody specific for Dvl2.

-

Use a secondary antibody conjugated to HRP and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

A loading control, such as β-actin or GAPDH, should be used to ensure equal protein loading.

-

-

Data Analysis:

-

Quantify the band intensities for both the phosphorylated (shifted) and unphosphorylated forms of Dvl2.

-

Calculate the ratio of phosphorylated to total Dvl2.

-

Plot this ratio against the this compound concentration to determine the inhibitory effect.

-

Zebrafish in vivo Assays

Zebrafish embryos provide an excellent in vivo model to study the effects of Wnt inhibitors on developmental processes.

a) Posterior Axis Formation Assay

Principle: Wnt/β-catenin signaling is essential for the proper formation of the posterior axis in zebrafish embryos. Inhibition of this pathway leads to developmental defects, such as a truncated or absent tail.

Methodology:

-

Embryo Collection and Treatment:

-

Collect freshly fertilized zebrafish embryos and place them in multi-well plates.

-

Expose the embryos to a range of this compound concentrations (e.g., 100 nM to 10 µM) in E3 embryo medium from the 4-cell stage.

-

-

Phenotypic Analysis:

-

At 24-48 hours post-fertilization (hpf), observe the embryos under a stereomicroscope.

-

Score the embryos for posterior axis defects (e.g., tail truncation) and other developmental abnormalities.

-

-

Data Analysis:

-

Determine the percentage of embryos exhibiting the phenotype at each concentration.

-

Calculate the EC50 as the concentration of this compound that causes the phenotype in 50% of the embryos.

-

b) Fin Regeneration Assay

Principle: Caudal fin regeneration in adult zebrafish is a Wnt-dependent process. Inhibition of Wnt signaling impairs this regenerative capacity.

Methodology:

-

Fin Amputation and Treatment:

-

Anesthetize adult zebrafish and amputate the caudal fin.

-

Place the fish in tanks containing different concentrations of this compound.

-

-

Analysis of Regeneration:

-

Image the fins at regular intervals (e.g., daily for 4-7 days).

-

Measure the area of regenerated fin tissue.

-

-

Data Analysis:

-

Plot the regenerated fin area against the this compound concentration to assess the dose-dependent inhibition of regeneration.

-

Mouse Embryonic Kidney Branching Morphogenesis Assay

This ex vivo assay evaluates the effect of this compound on the Wnt-dependent process of branching morphogenesis in developing kidneys.

Principle: The development of the kidney involves the branching of the ureteric bud, a process critically regulated by Wnt signaling. Inhibition of this pathway disrupts normal kidney development.

Methodology:

-

Kidney Dissection and Culture:

-

Dissect embryonic kidneys from E11.5-E12.5 mouse embryos.

-

Culture the kidneys on a filter membrane at the air-liquid interface in a culture dish containing DMEM/F12 medium.

-

-

Compound Treatment:

-

Add various concentrations of this compound or vehicle to the culture medium.

-

-

Imaging and Analysis:

-

Culture the kidneys for 48-72 hours and capture images at the beginning and end of the culture period.

-

Quantify the extent of branching morphogenesis by counting the number of ureteric bud tips or measuring the total ureteric bud length.

-

-

Data Analysis:

-

Normalize the branching to the vehicle control.

-

Plot the normalized branching against the this compound concentration to determine the inhibitory effect and calculate the EC50.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Protocol for rapid assessment of the efficacy of novel Wnt inhibitors using zebrafish models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. resources.amsbio.com [resources.amsbio.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. protocols.io [protocols.io]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. jove.com [jove.com]

The PORCN Inhibitor IWP L6: A Technical Guide to its Effect on β-Catenin Signaling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the mechanism and effects of IWP L6, a potent inhibitor of the Wnt/β-catenin signaling pathway. This document provides a comprehensive overview of its mechanism of action, quantitative data on its activity, detailed experimental protocols for its study, and visual representations of the signaling pathways and experimental workflows involved.

Core Mechanism of Action: Inhibition of Wnt Ligand Secretion

This compound is a highly potent small molecule inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase crucial for the processing of Wnt ligands.[1][2][3] PORCN catalyzes the palmitoylation of Wnt proteins in the endoplasmic reticulum, a critical post-translational modification necessary for their secretion and subsequent biological activity.

By inhibiting PORCN, this compound effectively blocks the acylation of Wnt ligands, preventing their secretion from Wnt-producing cells. This abrogation of Wnt secretion leads to the suppression of both canonical (β-catenin-dependent) and non-canonical Wnt signaling pathways in neighboring cells. In the context of β-catenin signaling, the absence of secreted Wnt ligands prevents their binding to the Frizzled (FZD) receptor and Low-Density Lipoprotein Receptor-Related Protein 5/6 (LRP5/6) co-receptor complex. This, in turn, keeps the β-catenin destruction complex active, leading to the phosphorylation and subsequent proteasomal degradation of β-catenin. As a result, β-catenin does not accumulate in the cytoplasm and cannot translocate to the nucleus to activate the transcription of TCF/LEF target genes.

Caption: Mechanism of this compound in blocking Wnt secretion and β-catenin signaling.

Quantitative Data

The following tables summarize the available quantitative data on the efficacy of this compound.

| Parameter | Value | Reference |

| EC50 for PORCN Inhibition | 0.5 nM | [1][2][3] |

| Effect on Branching Morphogenesis | Complete inhibition at ≥50 nM in cultured mouse embryonic kidneys | [2][4] |

| Cell Line | Assay | IC50 | Reference |

| Various Cancer Cell Lines | TCF/LEF Reporter Assay | Data Not Available | |

| HEK293 | TCF/LEF Reporter Assay | Data Not Available |

| Target Gene | Cell Line | Treatment Conditions | Fold Change in mRNA Expression | Reference |

| AXIN2 | Colorectal Cancer Cells | Data Not Available | Data Not Available | |

| c-Myc | Colorectal Cancer Cells | Data Not Available | Data Not Available |

Experimental Protocols

Detailed methodologies for key experiments to assess the effect of this compound on β-catenin signaling are provided below.

Cell Culture and this compound Treatment

-

Cell Lines: HEK293T cells, or colorectal cancer cell lines (e.g., HCT116, DLD-1) are commonly used. For reporter assays, cells stably expressing a TCF/LEF-driven luciferase reporter are required.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a 5% CO2 humidified incubator.

-

This compound Preparation: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10 mM).

-

Treatment: Cells are seeded in appropriate culture plates and allowed to adhere overnight. The following day, the culture medium is replaced with fresh medium containing the desired concentrations of this compound or DMSO as a vehicle control. The treatment duration will vary depending on the specific assay (e.g., 24-48 hours).

TCF/LEF Luciferase Reporter Assay

This assay quantifies the transcriptional activity of the β-catenin/TCF/LEF complex.

-

Cell Seeding: Seed HEK293 cells stably expressing a TCF/LEF-luciferase reporter into a 96-well white, clear-bottom plate at a density of 3-4 x 10^4 cells per well.

-

Transfection (if necessary): If using transient transfection, co-transfect cells with a TCF/LEF-firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

-

Wnt Stimulation: To induce Wnt signaling, cells can be treated with Wnt3a-conditioned medium or a GSK3β inhibitor like CHIR99021.

-

This compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 24-48 hours.

-

Lysis and Luminescence Measurement: Lyse the cells using a passive lysis buffer. Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the log of the this compound concentration to determine the IC50 value.

References

Methodological & Application

Application Notes and Protocols for IWP L6 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

IWP L6 is a potent and specific small-molecule inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase essential for the palmitoylation and subsequent secretion of Wnt ligands. By targeting PORCN, this compound effectively blocks the Wnt signaling pathway, a critical regulator of embryonic development, tissue homeostasis, and disease pathogenesis, including cancer. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate Wnt signaling and its downstream effects.

Mechanism of Action

The canonical Wnt signaling pathway is initiated by the binding of a Wnt ligand to a Frizzled (Fz) receptor and its co-receptor, LRP5/6.[1][2] This interaction leads to the recruitment of the Dishevelled (Dvl) protein and the subsequent inhibition of the β-catenin destruction complex, which consists of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β).[2] In the absence of Wnt signaling, this complex phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[2][3] Inhibition of the destruction complex allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it acts as a transcriptional co-activator for TCF/LEF transcription factors, driving the expression of Wnt target genes.[4][5]

This compound inhibits the activity of PORCN, which is required for the palmitoylation of Wnt ligands in the endoplasmic reticulum. This lipid modification is crucial for the secretion and activity of Wnt proteins.[6] By preventing Wnt secretion, this compound effectively blocks all downstream events in the Wnt signaling cascade.[7]

Wnt Signaling Pathway and this compound Inhibition

Caption: Wnt signaling pathway and the inhibitory action of this compound on PORCN.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound in cell culture applications.

Table 1: this compound Activity and Properties

| Parameter | Value | Reference |

| Target | Porcupine (PORCN) | [6] |

| EC50 | 0.5 nM | [2][6] |

| Molecular Weight | 472.58 g/mol | [6] |

| Solubility | DMSO (25 mg/mL), DMF (5 mg/mL) | [4][6] |

| Storage | -20°C (solid, ≥ 4 years), -80°C (in solvent, 1 year) | [4][6] |

Table 2: Effective Concentrations of this compound in Cell Culture

| Cell Type/System | Effective Concentration | Observed Effect | Reference |

| HEK293 cells | Not specified | Suppression of Dvl2 phosphorylation | [4] |

| Cultured mouse embryonic kidneys | 10 nM | Significant reduction of branching morphogenesis | [1] |

| Cultured mouse embryonic kidneys | ≥ 50 nM | Complete blockage of branching morphogenesis | [1][4] |

| Zebrafish embryos | Low micromolar | Inhibition of posterior axis formation | [1] |

Experimental Protocols

Here are detailed protocols for key experiments using this compound.

Experimental Workflow for this compound Treatment

Caption: General workflow for a cell culture experiment with this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of this compound on cell viability and proliferation.

Materials:

-

Cells of interest

-

Complete culture medium

-

This compound

-

DMSO (vehicle control)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

MTT solvent (e.g., 0.04 N HCl in isopropanol or DMSO)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution in DMSO. Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

-

Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound or the vehicle control.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[7]

-

Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

-

Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.[8]

Protocol 2: Western Blot for β-catenin Levels

This protocol is to determine the effect of this compound on the protein levels of total β-catenin.

Materials:

-

Cells of interest

-

Complete culture medium

-

This compound

-

DMSO (vehicle control)

-

6-well cell culture plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody against β-catenin (e.g., Cell Signaling Technology #9562)[3]

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with the desired concentrations of this compound or vehicle control for the chosen duration.

-

Wash cells twice with ice-cold PBS.

-

Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.[9]

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

-

Prepare protein samples for electrophoresis by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel and run the gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.

-

Incubate the membrane with the primary anti-β-catenin antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle shaking.[3][10]

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane (if necessary) and re-probe with the loading control antibody.

Protocol 3: Quantitative PCR (qPCR) for Wnt Target Gene Expression

This protocol is for measuring the effect of this compound on the mRNA expression of Wnt target genes (e.g., AXIN2, c-MYC, CCND1).

Materials:

-

Cells of interest

-

Complete culture medium

-

This compound

-

DMSO (vehicle control)

-

6-well cell culture plates

-

RNA extraction kit (e.g., TRIzol or column-based kits)

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green-based)

-

Primers for target genes and a housekeeping gene (e.g., GAPDH or ACTB)

-

qPCR instrument

Procedure:

-

Seed and treat cells with this compound or vehicle control as described in the Western Blot protocol.

-

At the end of the treatment period, wash cells with PBS and lyse them directly in the plate according to the RNA extraction kit manufacturer's protocol.

-

Isolate total RNA and quantify it using a spectrophotometer (e.g., NanoDrop). Check RNA integrity if possible.

-

Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) for each sample using a cDNA synthesis kit.[11]

-

Prepare the qPCR reaction mix by combining the qPCR master mix, forward and reverse primers for a target gene or housekeeping gene, and cDNA template.

-

Perform the qPCR reaction using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[12]

-

Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the vehicle control.

Conclusion

This compound is a valuable tool for studying the Wnt signaling pathway in vitro. Its high potency and specificity for PORCN allow for the effective inhibition of Wnt-dependent processes. The protocols provided here offer a framework for investigating the effects of this compound on cell viability, protein expression, and gene transcription in various cell culture models. These experiments can provide crucial insights into the role of Wnt signaling in your biological system of interest and can be adapted for high-throughput screening in drug discovery efforts.

References

- 1. researchgate.net [researchgate.net]

- 2. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. β-Catenin Antibody (#9562) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]

- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 8. blog.quartzy.com [blog.quartzy.com]

- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 10. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of genes regulated by Wnt/β-catenin pathway and involved in apoptosis via microarray analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mcgill.ca [mcgill.ca]

Application Notes and Protocols for IWP L6 in Organoid Culture Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction